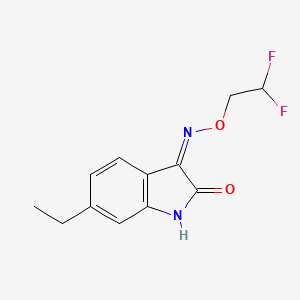
trans-Asarone oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Asarone oxide: is a chemical compound derived from trans-asarone, a naturally occurring phenylpropene found in various plants, particularly in the rhizomes of Acorus calamus. This compound has garnered interest due to its potential biological activities and its role in the metabolism of trans-asarone. This compound is known for its mutagenic and carcinogenic properties, making it a subject of study in toxicology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-Asarone oxide can be synthesized from trans-asarone through an epoxidation reaction. One common method involves the use of dimethyldioxirane as an oxidizing agent. The reaction typically takes place under mild conditions, resulting in the formation of the epoxide ring on the side chain of trans-asarone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on the availability of trans-asarone and the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions: trans-Asarone oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dimethyldioxirane and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed through hydrolysis or further oxidation.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its mutagenic and carcinogenic properties, providing insights into the metabolism and toxicity of related compounds.
Industry: Utilized in the synthesis of other chemical compounds and intermediates
Mecanismo De Acción
The mechanism of action of trans-asarone oxide involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound is metabolized in the liver, where it undergoes epoxidation to form reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The exact molecular targets and pathways involved include the formation of electrophilic sulfuric acid esters and their interaction with cellular macromolecules .
Comparación Con Compuestos Similares
trans-Anethole oxide: Another epoxide derived from a phenylpropene, known for its mutagenic properties.
α-Asarone and β-Asarone: Isomers of trans-asarone with similar biological activities.
Methyleugenol and Safrole: Other naturally occurring phenylpropenes with known carcinogenicity
Uniqueness of trans-Asarone oxide: this compound is unique due to its specific epoxidation pathway and the resulting biological activities. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of toxicity and the metabolism of phenylpropenes .
Propiedades
Número CAS |
124878-08-6 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(2R)-2-methyl-3-(2,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C12H16O4/c1-7-12(16-7)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-,12?/m1/s1 |
Clave InChI |
NPWQZYRDLOGPMX-OJYJAAIMSA-N |
SMILES isomérico |
C[C@@H]1C(O1)C2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CC1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


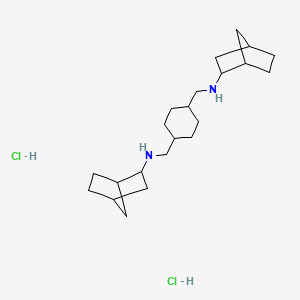

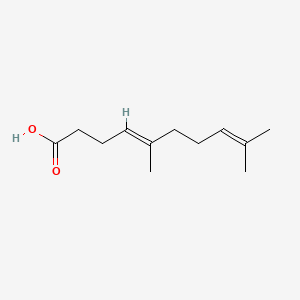
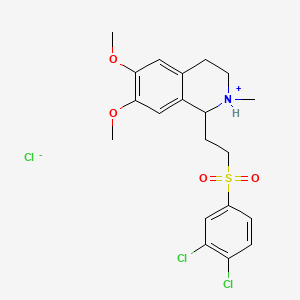
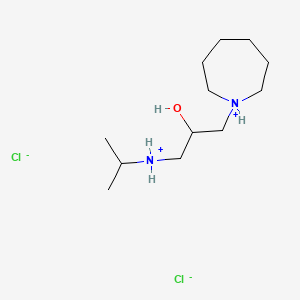
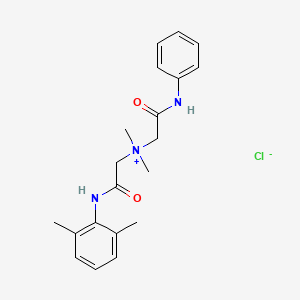
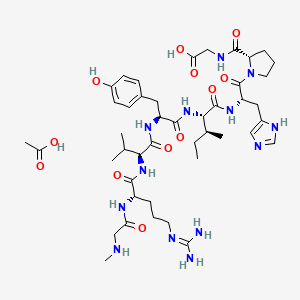

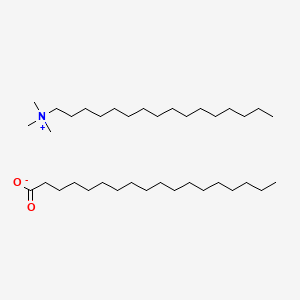

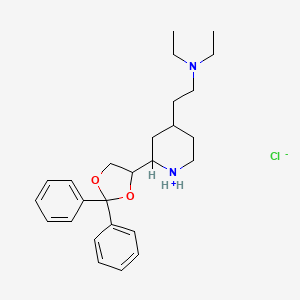

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
